molecular formula C18H23N3O2 B5102753 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrophenyl)piperazine

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrophenyl)piperazine

Cat. No. B5102753
M. Wt: 313.4 g/mol
InChI Key: ADAVWKHTULDOQU-UHFFFAOYSA-N
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Description

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrophenyl)piperazine, also known as NBOMe-4, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrophenyl)piperazine acts as a partial agonist at the 5-HT2A receptor, which is a serotonin receptor. It binds to the receptor and activates it, leading to various physiological effects. It also has affinity for other receptors, including the 5-HT2B and 5-HT2C receptors.
Biochemical and Physiological Effects
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrophenyl)piperazine has various biochemical and physiological effects, including hallucinations, changes in perception, and altered mood. It has also been shown to induce vasoconstriction and increase heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrophenyl)piperazine in lab experiments is its high potency, which allows for the use of small amounts of the compound. However, one limitation is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrophenyl)piperazine. One direction is the development of more selective and potent compounds that target specific receptors. Another direction is the investigation of the potential therapeutic applications of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrophenyl)piperazine in the treatment of various diseases. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Conclusion
In conclusion, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrophenyl)piperazine is a synthetic compound that has potential therapeutic applications in the treatment of various diseases. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound and its derivatives.

Synthesis Methods

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrophenyl)piperazine can be synthesized using various methods, including the Mannich reaction, reductive amination, and Buchwald-Hartwig coupling. The Mannich reaction involves the reaction of formaldehyde, piperazine, and the nitrobenzene derivative to form the desired compound. Reductive amination involves the reaction of the nitrobenzene derivative with piperazine in the presence of a reducing agent. The Buchwald-Hartwig coupling involves the reaction of the nitrobenzene derivative with piperazine in the presence of a palladium catalyst and a base.

Scientific Research Applications

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrophenyl)piperazine has potential therapeutic applications in the treatment of various diseases, including cancer, depression, and anxiety. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. It also has anxiolytic and antidepressant effects, which make it a potential candidate for the treatment of anxiety and depression.

properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c22-21(23)18-5-3-17(4-6-18)20-9-7-19(8-10-20)13-16-12-14-1-2-15(16)11-14/h1-6,14-16H,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAVWKHTULDOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2CC3CC2C=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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